Fmoc-Arg(Mts)-OH

描述

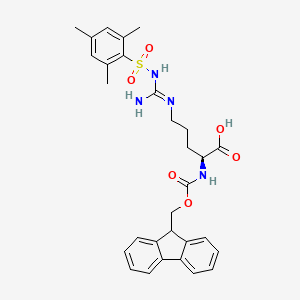

Fmoc-Arg(Mts)-OH, also known as fluorenylmethyloxycarbonyl-arginine(mesitylene-2-sulfonyl)-hydroxide, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, while the mesitylene-2-sulfonyl (Mts) group protects the side chain of arginine.

科学研究应用

Fmoc-Arg(Mts)-OH is widely used in the field of peptide synthesis, which has applications in chemistry, biology, medicine, and industry. In chemistry, it is used to synthesize peptides and proteins for research purposes. In biology, it is used to study protein-protein interactions and enzyme functions. In medicine, it is used in the development of peptide-based drugs and vaccines. In industry, it is used in the production of synthetic peptides for various applications, including cosmetics and food additives.

作用机制

Target of Action

Fmoc-Arg(Mts)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the carboxyl group of an amino acid, which it activates, and the Nα-amino group, which it protects .

Mode of Action

This compound operates by protecting the Nα-amino group during the peptide synthesis process . This protection is crucial as it prevents the amino group from reacting prematurely. The Fmoc group is a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .

Biochemical Pathways

The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support . This method allows the reaction by-products to be removed at each step via a simple wash .

Result of Action

The result of this compound’s action is the successful synthesis of peptides. After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other chemicals can affect the efficacy and stability of this compound. Therefore, suitable reagents and reaction conditions must be selected to prevent the peptide from being irreversibly modified or damaged .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Mts)-OH typically involves the protection of the amino group of arginine with the Fmoc group and the side chain with the Mts group. The process begins with the reaction of arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-Arg. The side chain is then protected by reacting with mesitylene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group is removed using piperidine, and the Mts group is removed using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.

Types of Reactions:

Deprotection Reactions: The Fmoc group is removed using secondary amines such as piperidine, while the Mts group is removed using TFA.

Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for Mts removal.

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products:

Deprotection: Free amino group and free side chain.

Coupling: Formation of peptide bonds leading to longer peptide chains.

相似化合物的比较

Fmoc-Arg(Pbf)-OH: Uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the side chain protecting group.

Fmoc-Arg(Tos)-OH: Uses toluenesulfonyl (Tos) as the side chain protecting group.

Uniqueness: Fmoc-Arg(Mts)-OH is unique due to the use of the mesitylene-2-sulfonyl group, which provides specific protection to the arginine side chain. This protection is crucial in preventing side reactions during peptide synthesis, making it a valuable compound in the field of synthetic chemistry.

生物活性

Fmoc-Arg(Mts)-OH is a derivative of arginine, notable for its applications in solid-phase peptide synthesis (SPPS) and its biological activities. This article delves into its stability, incorporation in peptide synthesis, and potential biological effects based on current research findings.

This compound has the molecular formula and a molecular weight of approximately 578.68 g/mol. Its stability in solution is crucial for effective usage in peptide synthesis. Research indicates that different protecting groups influence the stability and performance of Fmoc-Arg derivatives.

Table 1: Stability of Fmoc-Arg Derivatives in Solution

| Time Period | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(NO2)-OH (DMF) | Fmoc-Arg(Pbf)-OH (DMF) |

|---|---|---|---|

| 0 h | 100% | 100% | 100% |

| 1 h | 99.8% | 100% | 100% |

| 24 h | 86.9% | 100% | 100% |

| 48 h | 85.0% | 100% | 100% |

| 10 d | 77.6% | 100% | 100% |

| 15 d | 65.1% | 100% | 100% |

| 20 d | 58.5% | 100% | 100% |

| 30 d | 51.2% | 100% | 100% |

This table illustrates that while Fmoc-Arg(Boc)2-OH shows significant degradation over time, both Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH maintain stability, making them preferable choices in certain applications .

Incorporation in Solid-Phase Peptide Synthesis

The incorporation of this compound into peptide chains presents unique challenges due to its propensity to form inactive δ-lactam derivatives, which can reduce overall yield during synthesis. A study highlighted the use of N-butylpyrrolidinone (NBP) as a solvent to mitigate these issues by enhancing the coupling efficiency at elevated temperatures .

Key Findings:

- The use of NBP allows for better penetration of the coupling agents into the resin, improving the overall yield.

- A strategic approach involving in situ activation was proposed, optimizing conditions with specific equivalents of reagents to enhance performance .

Biological Activity and Applications

This compound has been recognized for its potential biological activities, particularly as an ergogenic supplement. Amino acids and their derivatives are known to influence various physiological processes, including:

- Hormonal Secretion: They can enhance the secretion of anabolic hormones.

- Exercise Performance: They provide fuel during physical exertion and help prevent exercise-induced muscle damage.

Research indicates that such amino acids may improve mental performance during stress-related tasks .

Case Studies and Research Findings

-

Study on Ergogenic Effects:

A study reviewed the impact of amino acid derivatives on physical and mental performance, noting that compounds like this compound could play a role in enhancing athletic performance through improved recovery and reduced fatigue . -

Peptide Synthesis Efficiency:

Another investigation focused on the efficiency of incorporating Fmoc-Arg(Pbf)-OH into peptides using NBP as a solvent, revealing that careful control of reaction conditions could significantly improve yields compared to traditional methods .

属性

IUPAC Name |

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388391 | |

| Record name | Fmoc-Arg(Mts)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88743-97-9 | |

| Record name | Fmoc-Arg(Mts)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。